1,3,5-Trichloro-2-methylbenzene
Overview
Description
1,3,5-Trichloro-2-methylbenzene, also known as 2,4,6-Trichlorotoluene, is a chlorinated aromatic hydrocarbon. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is a colorless solid with a molecular formula of C7H5Cl3 and a molecular weight of 195.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-methylbenzene can be synthesized through various methods. One common method involves the chlorination of 2-methylbenzene (toluene) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1,3,5-positions .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form 1,3,5-trichloro-2-methylcyclohexane under specific conditions.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at elevated temperatures.
Reduction: Metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nitration: 1,3,5-Trichloro-2-methyl-4-nitrobenzene
Reduction: 1,3,5-Trichloro-2-methylcyclohexane
Oxidation: Corresponding carboxylic acids or other oxidized derivatives
Scientific Research Applications
1,3,5-Trichloro-2-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms on the benzene ring make it more susceptible to nucleophilic attack, facilitating various chemical transformations. The compound can also undergo oxidative and reductive reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer of trichlorobenzene with chlorine atoms at the 1,2, and 3 positions.
1,2,4-Trichlorobenzene: An isomer with chlorine atoms at the 1,2, and 4 positions.
1,3,5-Trichlorobenzene: The parent compound without the methyl group.
Uniqueness
1,3,5-Trichloro-2-methylbenzene is unique due to the presence of a methyl group in addition to the three chlorine atoms. This structural difference influences its reactivity and the types of reactions it can undergo compared to its isomers. The methyl group can act as an electron-donating group, affecting the compound’s chemical behavior and making it distinct from other trichlorobenzenes .
Properties
IUPAC Name |
1,3,5-trichloro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKUIOMKBEGTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946535 | |
Record name | 1,3,5-Trichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23749-65-7 | |
Record name | 1,3,5-Trichloro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23749-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3,5-trichloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Trichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,3,5-trichloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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